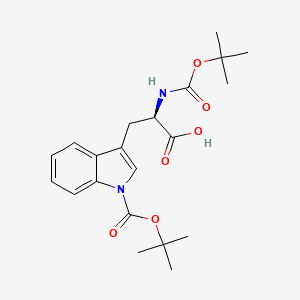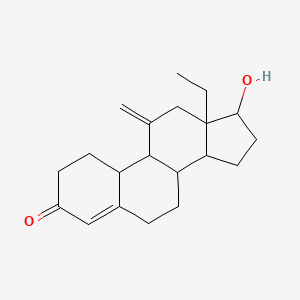
Pt(II) meso-Tetraphenyl Tetrabenzoporphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pt(II) meso-Tetraphenyl Tetrabenzoporphine is a synthetic porphyrin compound with a molecular formula of C60H36N4Pt and a molecular weight of 1008.06 g/mol . This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, including solar cells and oxygen sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pt(II) meso-Tetraphenyl Tetrabenzoporphine typically involves the reaction of meso-Tetraphenyl Tetrabenzoporphine with a platinum(II) salt under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent, such as dichloromethane or chloroform . The reaction mixture is then purified using chromatographic techniques to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure consistent quality and yield . The compound is typically stored at room temperature and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Pt(II) meso-Tetraphenyl Tetrabenzoporphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions may produce platinum(0) species .
Scientific Research Applications
Pt(II) meso-Tetraphenyl Tetrabenzoporphine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Pt(II) meso-Tetraphenyl Tetrabenzoporphine involves its ability to absorb light and undergo photophysical processes such as triplet-triplet annihilation . This property makes it an effective sensitizer in photon upconversion systems. The compound interacts with molecular oxygen to produce singlet oxygen, which is useful in photodynamic therapy . The molecular targets and pathways involved include the interaction with cellular components and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Pd(II) meso-Tetraphenyl Tetrabenzoporphine: Similar in structure but contains palladium instead of platinum.
Pt(II) meso-Tetra(4-carboxyphenyl) porphine: Contains carboxyphenyl groups and is used in hydrogen production and hypoxia imaging.
Pt(II) meso-Tetra(pentafluorophenyl)porphine: Contains pentafluorophenyl groups and is used as an optical oxygen sensor and pressure indicator.
Uniqueness
Pt(II) meso-Tetraphenyl Tetrabenzoporphine is unique due to its high molecular weight and the presence of tetraphenyl groups, which enhance its photophysical properties. This makes it particularly effective in applications requiring photon upconversion and oxygen sensing .
Properties
Molecular Formula |
C60H58N4Pt |
|---|---|
Molecular Weight |
1030.2 g/mol |
IUPAC Name |
platinum(2+);2,11,20,29-tetraphenyl-38,40-diaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),12,14,16,18,30,32,34-octaene |
InChI |
InChI=1S/C60H58N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-13,15,18,20-29,31,34,36,42,44-45,47,49-52,54,56-57,59,62-63H,14,16-17,19,30,32-33,35H2;/q-2;+2 |
InChI Key |
KXLRWKLFPPGGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3C(C4=C5C=CC=CC5=C([N-]4)C(C6C7CCCCC7C(N6)C(C8=C9C=CC=CC9=C([N-]8)C(C2N3)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
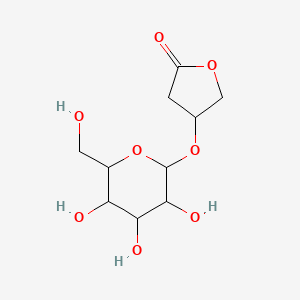
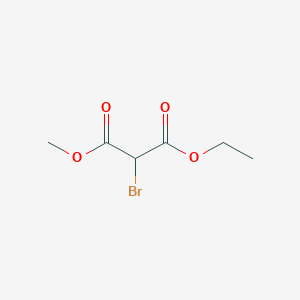
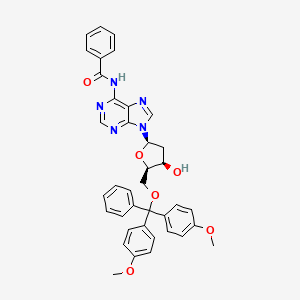
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)

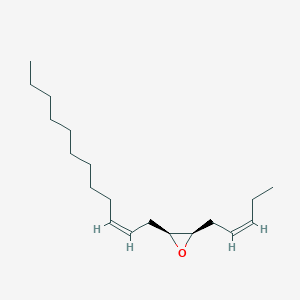
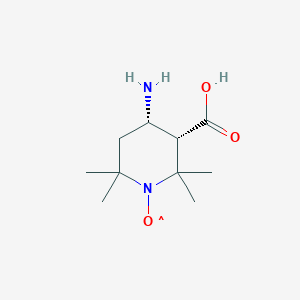
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
